Home > Products > Building Blocks P12802 > N-(5-Amino-2-methoxyphenyl)-2-(2,5-dimethylphenoxy)acetamide
N-(5-Amino-2-methoxyphenyl)-2-(2,5-dimethylphenoxy)acetamide - 1020054-64-1

N-(5-Amino-2-methoxyphenyl)-2-(2,5-dimethylphenoxy)acetamide

Catalog Number: EVT-1674627
CAS Number: 1020054-64-1
Molecular Formula: C17H20N2O3
Molecular Weight: 300.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-Amino-N-2-(2,5-dimethoxyphenyl)-2-hydroxyethyl acetamide (1)

Compound Description: This compound is a key intermediate in a patented process for preparing the pharmaceutical 2-amino-N-2-(2,5-dimethoxyphenyl)-2-hydroxyethyl acetamide. []

Relevance: This compound shares a similar core structure with N-(5-Amino-2-methoxyphenyl)-2-(2,5-dimethylphenoxy)acetamide. Both compounds contain an acetamide group linked to a substituted phenyl ring. The difference lies in the substituents on the phenyl ring and the presence of a hydroxyethyl group in 2-Amino-N-2-(2,5-dimethoxyphenyl)-2-hydroxyethyl acetamide. []

2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide (2)

Compound Description: This compound is a novel non-condensed pyrazoline-bearing hybrid molecule synthesized with 1,3,4-thiadiazole and dichloroacetic acid moieties. It was designed using a pharmacophore hybridization approach for potential anticancer properties and underwent in vitro anticancer activity screening. []

Relevance: Although structurally distinct from N-(5-Amino-2-methoxyphenyl)-2-(2,5-dimethylphenoxy)acetamide, this compound highlights the exploration of acetamide derivatives within the context of pharmaceutical research, particularly focusing on anticancer activities. []

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-(4-un/substituted) cyclic secondary amino-acetamide/propanamide derivatives (3)

Compound Description: This series of compounds was synthesized and evaluated for their inhibitory activity against cholinesterase (ChE) and monoamine oxidase (MAO) enzymes for potential use in treating Alzheimer's disease. Several derivatives showed significant inhibition against acetylcholinesterase (AChE) and h-MAO-B, making them potential multi-targeted drug candidates. []

Relevance: This series, similar to N-(5-Amino-2-methoxyphenyl)-2-(2,5-dimethylphenoxy)acetamide, features an acetamide group connected to a heterocyclic ring. The research on these compounds emphasizes the exploration of diverse heterocyclic scaffolds linked to acetamide for discovering novel pharmaceuticals, particularly in the field of neurodegenerative diseases. []

2-(4-amino-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(5-R-benzylthiazol-2-yl)-acetamides (4)

Compound Description: This series of compounds, incorporating thiazole and triazole moieties, was synthesized and evaluated for their anticancer activity against 60 cancer cell lines. Some derivatives showed promising activity and selectivity against melanoma and breast cancer. []

Relevance: This series shares the acetamide functional group with N-(5-Amino-2-methoxyphenyl)-2-(2,5-dimethylphenoxy)acetamide, highlighting the importance of this group in medicinal chemistry and its potential in diverse therapeutic areas, including cancer. []

N-[{5-Aryl-1,3,4-oxadiazole-2-yl}methyl]-4-methoxyaniline Derivatives (5)

Compound Description: This series of 2,5-disubstituted-1,3,4-oxadiazoles was synthesized and screened for anticonvulsant activity. Some compounds displayed potent activity against maximal electroshock seizures without showing neurotoxicity. []

Relevance: While not directly containing an acetamide group, these compounds, like N-(5-Amino-2-methoxyphenyl)-2-(2,5-dimethylphenoxy)acetamide, feature an aromatic ring with a methoxy substituent. This structural similarity emphasizes the significance of methoxy-substituted aromatic rings in medicinal chemistry for developing drugs with various biological activities, including anticonvulsant properties. []

2-(4-Methoxyphenyl)-N-(4-methyl-benzyl)-N-(1-methyl-piperidin-4-yl)-acetamide Hydrochloride (AC-90179) (6)

Compound Description: This compound is a selective serotonin (5-HT2A) receptor inverse agonist, showing high potency at 5HT2A receptors and antagonism at 5HT2C receptors, without significant potency for D2 and H1 receptors associated with side effects of other antipsychotics. []

Relevance: This compound, although featuring a piperidine ring instead of a phenoxy group, highlights the potential of acetamide derivatives in targeting specific receptors, particularly in the central nervous system. The research emphasizes the importance of structural variations in acetamide derivatives for achieving desired pharmacological profiles, similar to the exploration of N-(5-Amino-2-methoxyphenyl)-2-(2,5-dimethylphenoxy)acetamide. []

N-[4-(9-dimethylimino-9H-benzo[a]phenoxazin-5-ylamino) butyl]-2-(3,4-bis(4-methoxyphenyl)isoxazol-5-yl)acetamide chloride (RR11) (7)

Compound Description: This compound is a potent and selective cyclooxygenase (COX)-1 inhibitor designed for potential use as an intraoperative probe for ovarian cancer. It exhibited promising in vitro and in vivo activity and was investigated in near-infrared fluorescent imaging studies. []

Relevance: This compound, like N-(5-Amino-2-methoxyphenyl)-2-(2,5-dimethylphenoxy)acetamide, features a methoxyphenyl group. Additionally, both compounds highlight the use of different functional groups linked to acetamide for achieving specific biological activities and therapeutic applications. []

N,N-diethyl-2-[2-(4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-α]pyrimidin-3-yl]acetamide (DPA-713) (8)

Compound Description: This compound is a novel peripheral benzodiazepine receptor (PBR) PET ligand for in vivo imaging of neuroinflammation. It displayed a higher signal-to-noise ratio than the reference compound PK11195 and was evaluated in a rat model of neuroinflammation. []

Relevance: This compound highlights the use of a methoxyphenyl group, similar to that found in N-(5-Amino-2-methoxyphenyl)-2-(2,5-dimethylphenoxy)acetamide, in the development of novel pharmaceuticals. The research emphasizes the application of acetamide derivatives as ligands for imaging techniques, particularly in neuroinflammation research. []

N,N-diethyl-2-(2-(4-(2-fluoroethoxy)phenyl)-5,7-dimethylpyrazolo[1,5-α]pyrimidin-3-yl)acetamide (DPA-714) (9)

Compound Description: This compound is another PBR ligand labeled with fluorine-18 for PET imaging of neuroinflammation. It exhibited superior in vivo performance compared to DPA-713 and the classic ligand PK11195 in a rodent model of neuroinflammation. []

Relevance: Although structurally similar to DPA-713, this compound replaces the methoxy group with a fluoroethoxy group. This difference highlights the exploration of structural variations in the development of PET ligands, showcasing the potential of modifying substituents on aromatic rings for optimizing imaging properties. []

2-((3-cyano-4-(3,4-dichlorophenyl)-6-(4-hydroxy-3-methoxyphenyl)pyridin-2-yl)amino)-N-(5-(substituted)-(6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1,3,4-oxadiazol-2-yl)acetamide (10)

Compound Description: This series of compounds, synthesized using a microwave-assisted Biginelli reaction, incorporates oxadiazole and pyridine moieties. These compounds were screened for in vitro antibacterial, antifungal, and antimycobacterial activities. []

Relevance: While structurally distinct from N-(5-Amino-2-methoxyphenyl)-2-(2,5-dimethylphenoxy)acetamide, this series shares the presence of an acetamide group and emphasizes its versatility in constructing diverse pharmacophores with various biological activities. This research highlights the exploration of different heterocyclic frameworks combined with acetamide for discovering new antimicrobial and antitubercular agents. []

N-[3-(2-amino-5-methoxyphenyl)-3-oxopropyl]acetamide (11)

Compound Description: This compound is the main melatonin metabolite in the brain and exhibits potent inhibition of neural nitric oxide synthase (nNOS) with potential neuroprotective activity. It is part of a series of kynurenamine-based nNOS inhibitors designed and characterized for their structure-activity relationship. []

Relevance: This compound, similar to N-(5-Amino-2-methoxyphenyl)-2-(2,5-dimethylphenoxy)acetamide, features a methoxyphenyl group and an acetamide moiety. This research highlights the importance of these structural features in developing neuroprotective agents targeting nNOS. []

N-(4-{[(4-Methoxyphenethyl)-(substituted)amino]sulfonyl}phenyl)acetamides (12)

Compound Description: This series of sulfonamide derivatives was synthesized and evaluated for their inhibitory effects on DPPH and jack bean urease. Molecular docking studies were also conducted to understand their interactions with the active site of the enzyme. []

Relevance: This series, featuring a sulfonamide group linked to an acetamide moiety, shares the presence of a methoxyphenyl group with N-(5-Amino-2-methoxyphenyl)-2-(2,5-dimethylphenoxy)acetamide. This structural similarity highlights the exploration of different functional groups and substituents on aromatic rings for discovering novel bioactive compounds, particularly enzyme inhibitors. []

Properties

CAS Number

1020054-64-1

Product Name

N-(5-Amino-2-methoxyphenyl)-2-(2,5-dimethylphenoxy)acetamide

IUPAC Name

N-(5-amino-2-methoxyphenyl)-2-(2,5-dimethylphenoxy)acetamide

Molecular Formula

C17H20N2O3

Molecular Weight

300.35 g/mol

InChI

InChI=1S/C17H20N2O3/c1-11-4-5-12(2)16(8-11)22-10-17(20)19-14-9-13(18)6-7-15(14)21-3/h4-9H,10,18H2,1-3H3,(H,19,20)

InChI Key

SIVRPSXASFFEOG-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)OCC(=O)NC2=C(C=CC(=C2)N)OC

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC(=O)NC2=C(C=CC(=C2)N)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.